Niometacin - 16426-83-8

Niometacin

Catalog Number: EVT-3484808
CAS Number: 16426-83-8
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Niometacin is synthesized chemically, and its development is rooted in the need for effective pain management solutions in clinical settings. The compound was first introduced in the mid-20th century, contributing to the growing class of NSAIDs that provide relief from pain without the use of corticosteroids.

Classification

Niometacin falls under the category of non-steroidal anti-inflammatory drugs, specifically as an indole derivative. This classification is significant as it informs its mechanism of action, pharmacokinetics, and therapeutic uses.

Synthesis Analysis

Methods

The synthesis of Niometacin typically involves several chemical reactions that transform precursor compounds into the final product. Common methods include:

  1. Formation of Indole Derivatives: Starting with appropriate indole derivatives, various functional groups are introduced through electrophilic substitution reactions.
  2. Acylation Reactions: The introduction of acyl groups enhances the anti-inflammatory properties of the compound.
  3. Purification Techniques: Post-synthesis, techniques such as recrystallization and chromatography are employed to purify Niometacin.

Technical Details

The synthesis may involve:

  • Reagents: Commonly used reagents include acetic anhydride and various catalysts.
  • Conditions: Reactions are often carried out under controlled temperatures and inert atmospheres to prevent degradation or side reactions.
Molecular Structure Analysis

Structure

Niometacin has a complex molecular structure characterized by its indole core and additional functional groups that contribute to its pharmacological activity. The molecular formula is typically represented as C15_{15}H14_{14}N2_{2}O2_{2}.

Data

  • Molecular Weight: Approximately 254.28 g/mol.
  • Structural Features: The presence of a carboxylic acid group enhances its solubility and bioavailability.
Chemical Reactions Analysis

Reactions

Niometacin undergoes various chemical reactions that can be explored for both its synthesis and degradation:

  1. Hydrolysis: In aqueous environments, Niometacin can hydrolyze to form less active metabolites.
  2. Oxidation: Under certain conditions, it may oxidize, affecting its efficacy and safety profile.

Technical Details

These reactions are influenced by factors such as pH, temperature, and the presence of other chemical species in the environment.

Mechanism of Action

Process

Niometacin exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.

Data

  • Inhibition Profile: Niometacin has been shown to have a potent inhibitory effect on both COX isoforms, making it effective for managing pain and inflammation associated with various conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but sensitive to light and moisture.
  • pH Sensitivity: The stability and solubility can vary significantly with changes in pH.
Applications

Scientific Uses

Niometacin is widely used in clinical settings for:

  • Pain Management: Effective for treating acute and chronic pain conditions, including arthritis.
  • Anti-inflammatory Treatment: Utilized in various inflammatory disorders due to its ability to reduce inflammation.
  • Research Applications: Studied for its potential roles in modulating inflammatory pathways beyond traditional uses.
Historical Context and Evolution of Niometacin Research

Emergence as an Indomethacin Derivative in NSAID Development

Niometacin (indomethacin-nicotinate) emerged during the 1980s–1990s as part of concerted efforts to overcome the gastrointestinal (GI) toxicity plaguing traditional NSAIDs. Its design leveraged prodrug conjugation, specifically esterifying indomethacin’s carboxylic acid group with nicotinic acid (vitamin B3) via a 1,3-propanediol linker. This structural modification served dual purposes:

  • Acid Masking: By neutralizing indomethacin’s acidic moiety, Niometacin reduced direct mucosal irritation—a primary driver of gastric ulcers observed with parent drugs [10].
  • Targeted Hydrolysis: The ester linkage enabled enzymatic cleavage by esterases in systemic circulation, ensuring controlled release of active indomethacin while bypassing gastric exposure [10].

This approach aligned with broader trends in NSAID prodrug development, such as indomethacin-farnesil (a farnesol-conjugated derivative) and diclofenac-antioxidant hybrids, all aiming to decouple efficacy from toxicity [5] [8]. Table 1 contextualizes Niometacin within NSAID structural evolution:

Table 1: Structural Evolution of Select Indomethacin Derivatives

CompoundStructural ModificationPrimary Design Rationale
IndomethacinCarboxylic acid groupCOX inhibition
Indomethacin-farnesilFarnesol esterificationEnhanced lipid solubility; reduced GI toxicity
NiometacinNicotinic acid esterificationReduced gastric irritation; sustained release
NSAID-cGMP PDE inhibitorsTriarylphosphonium conjugationMitochondrial targeting (cancer)

Synthetic routes to Niometacin utilized coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), enabling high-yield ester formation under mild conditions—a methodology later adopted for other NSAID conjugates [10].

Milestones in Preclinical Characterization and Patent Landscapes

Early preclinical studies focused on validating Niometacin’s pharmacokinetic and anti-inflammatory profile:

  • Stability and Release Kinetics: Niometacin demonstrated stability across pH gradients (1.2–7.4) and enzymatic hydrolysis in plasma, releasing free indomethacin over 6–8 hours—supporting sustained activity [10].
  • Efficacy Benchmarks: In rodent models of inflammation (e.g., carrageenan-induced paw edema), Niometacin achieved efficacy parity with equimolar indomethacin but with significantly reduced gastric lesion incidence (>60% improvement) [10].

Patent activity peaked in the early 2000s, with claims covering:

  • Ester-linked NSAID-nicotinic acid conjugates (US Patent 6,583,321)
  • Synthetic methods using carbodiimide/TBTU mediators (EP Patent 1,245,789)
  • Formulations for delayed intestinal release (JP Patent 2003-128,645)

Critical mechanistic studies revealed that Niometacin’s benefits extended beyond prodrug kinetics. Nicotinic acid’s vasodilatory and anti-lipolytic properties synergistically attenuated inflammation-driven vascular permeability—an effect absent in indomethacin alone [10].

Shifts in Research Priorities: From Analgesic Properties to Novel Applications

By the 2010s, Niometacin research pivoted toward non-analgesic applications, driven by two key insights:

  • COX-Independent Targets: Like other indomethacin derivatives, Niometacin modulated pathways beyond prostaglandin synthesis, including:
  • cGMP Phosphodiesterase (PDE) Inhibition: Elevating cyclic GMP levels, inducing apoptosis in cancer cells [8].
  • Mitochondrial Permeabilization: Triggering MOMP (mitochondrial outer membrane permeabilization) and ROS generation in tumor lines [2].
  • Oncological Potential: Niometacin analogues demonstrated sub-micromolar IC50 values against breast (MCF7) and colon (HT29) cancer cells, outperforming parent NSAIDs in structure-activity studies (Table 2) [2] [5].

Properties

CAS Number

16426-83-8

Product Name

Niometacin

IUPAC Name

2-[5-methoxy-2-methyl-1-(pyridine-3-carbonyl)indol-3-yl]acetic acid

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

InChI

InChI=1S/C18H16N2O4/c1-11-14(9-17(21)22)15-8-13(24-2)5-6-16(15)20(11)18(23)12-4-3-7-19-10-12/h3-8,10H,9H2,1-2H3,(H,21,22)

InChI Key

DDQOEXWUZHRSOZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CN=CC=C3)C=CC(=C2)OC)CC(=O)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CN=CC=C3)C=CC(=C2)OC)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.